(2S)-3-phenyl-2-(1H-tetrazol-1-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}propanamide
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Overview
Description
(2S)-3-phenyl-2-(1H-tetrazol-1-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}propanamide is a complex organic compound that features a tetrazole ring, a benzimidazole moiety, and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-phenyl-2-(1H-tetrazol-1-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}propanamide typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the benzimidazole moiety. Common synthetic routes include:
Formation of Tetrazole Ring: This can be achieved through [2+3] cycloaddition reactions between nitriles and azides.
Introduction of Benzimidazole Moiety: Benzimidazole derivatives can be synthesized using various methods, including the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-phenyl-2-(1H-tetrazol-1-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can target the benzimidazole moiety or the tetrazole ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield tetrazole N-oxides, while reduction of the benzimidazole moiety could produce benzimidazole derivatives with altered functional groups.
Scientific Research Applications
(2S)-3-phenyl-2-(1H-tetrazol-1-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}propanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2S)-3-phenyl-2-(1H-tetrazol-1-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors with high affinity . The benzimidazole moiety can interact with DNA and proteins, potentially disrupting their function . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes .
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1H-tetrazole: Shares the tetrazole ring but lacks the benzimidazole and trifluoromethyl groups.
2-(trifluoromethyl)-1H-benzimidazole: Contains the benzimidazole and trifluoromethyl groups but lacks the tetrazole ring.
Uniqueness
(2S)-3-phenyl-2-(1H-tetrazol-1-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}propanamide is unique due to the combination of its structural features, which confer distinct biological activities and chemical properties. The presence of the tetrazole ring, benzimidazole moiety, and trifluoromethyl group allows for versatile interactions with biological targets and enhances its potential as a therapeutic agent.
Properties
Molecular Formula |
C20H18F3N7O |
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Molecular Weight |
429.4 g/mol |
IUPAC Name |
(2S)-3-phenyl-2-(tetrazol-1-yl)-N-[2-[2-(trifluoromethyl)benzimidazol-1-yl]ethyl]propanamide |
InChI |
InChI=1S/C20H18F3N7O/c21-20(22,23)19-26-15-8-4-5-9-16(15)29(19)11-10-24-18(31)17(30-13-25-27-28-30)12-14-6-2-1-3-7-14/h1-9,13,17H,10-12H2,(H,24,31)/t17-/m0/s1 |
InChI Key |
FKGKOLAJXBBYRO-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCCN2C3=CC=CC=C3N=C2C(F)(F)F)N4C=NN=N4 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCCN2C3=CC=CC=C3N=C2C(F)(F)F)N4C=NN=N4 |
Origin of Product |
United States |
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